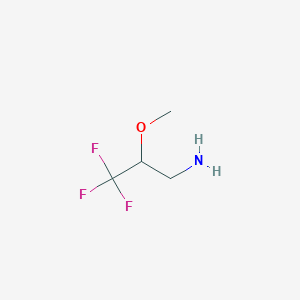

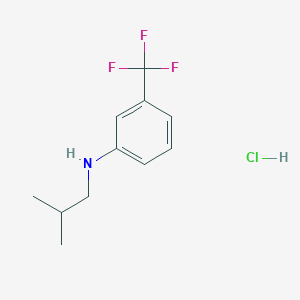

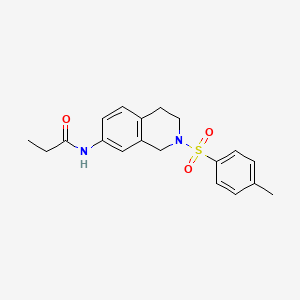

![molecular formula C18H19NO6S B2913043 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1448072-27-2](/img/structure/B2913043.png)

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide” is a complex organic compound. It contains a benzodioxole group, which is a common motif in many organic compounds with significant biological activities . The compound also includes a sulfonamide group, which is often found in various drugs due to its bioactive properties .

Aplicaciones Científicas De Investigación

Ocular Hypotensive Activity

Research has explored sulfonamide derivatives for their potential utility as topically active inhibitors of ocular carbonic anhydrase, which could be beneficial in treating glaucoma. Derivatives like 6-hydroxybenzo[b]thiophene-2-sulfonamide have shown potent ocular hypotensive effects, making them candidates for clinical evaluation in glaucoma treatment (Graham et al., 1989).

Environmental Degradation of Antibiotics

Sulfonamide antibiotics, due to their persistence in the environment, pose risks related to antibiotic resistance propagation. Studies on Microbacterium sp. strain BR1 have uncovered an unusual degradation pathway for sulfonamides that involves ipso-hydroxylation followed by fragmentation, highlighting a microbial strategy for eliminating these compounds from the environment (Ricken et al., 2013).

Antimicrobial Activity

Novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds have been synthesized and evaluated for antimicrobial activity against a range of pathogens. Compounds have shown significant activity against Staphylococcus aureus, including methicillin-resistant strains, and Mycobacterium species, demonstrating the potential of sulfonamides in addressing resistant bacterial infections (Krátký et al., 2012).

Chemical Synthesis and Modification

Sulfonamides have been subject to various chemical synthesis and modification studies to explore their biological activities. For instance, the reaction of benzothiazole-2-sulfonamides with hydroxylamine in aqueous solutions has been investigated, revealing a method for substituting sulfonamide by a hydroxyl group, which could be useful as a deprotection method in synthetic chemistry (Kamps et al., 2013).

Enzyme Inhibition for Drug Development

The synthesis and biological screening of ethylated sulfonamides incorporating a 1,4-benzodioxane moiety have been conducted, revealing their potential as inhibitors for enzymes such as acetylcholinesterase and lipoxygenase. This research suggests the utility of sulfonamide derivatives in developing treatments for conditions like Alzheimer's disease and inflammation (Irshad et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) . Auxin receptors play a crucial role in plant growth and development, particularly in root growth .

Mode of Action

This compound acts as an agonist to the auxin receptor TIR1 . It enhances root-related signaling responses, leading to a remarkable promotive effect on root growth in plants like Arabidopsis thaliana and Oryza sativa . The compound’s interaction with TIR1 significantly enhances the transcriptional activity of the auxin response reporter (DR5:GUS) .

Biochemical Pathways

The compound affects the auxin signaling pathway, which is vital for plant growth and development . By acting as an agonist to the auxin receptor TIR1, it enhances root-related signaling responses . This leads to the down-regulation of root growth-inhibiting genes, promoting root growth .

Pharmacokinetics

Its potent effect on root growth suggests that it is likely to have good bioavailability .

Result of Action

The compound’s action results in a significant promotive effect on root growth . It enhances root-related signaling responses, leading to the down-regulation of root growth-inhibiting genes . This results in improved root growth, which is beneficial for plant survival and productivity .

Propiedades

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO6S/c20-15(12-1-3-17-18(10-12)25-11-24-17)5-7-19-26(21,22)14-2-4-16-13(9-14)6-8-23-16/h1-4,9-10,15,19-20H,5-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMOTZCQWPJJOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)NCCC(C3=CC4=C(C=C3)OCO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

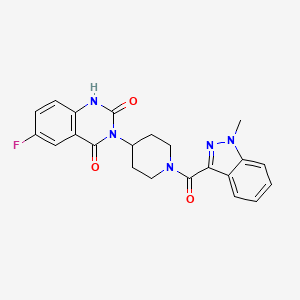

![5-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]-2-METHOXYPHENYL 4-METHOXYBENZOATE](/img/structure/B2912960.png)

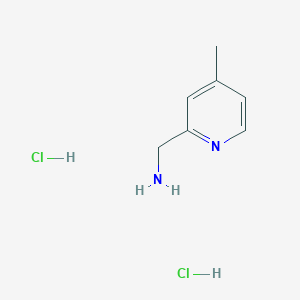

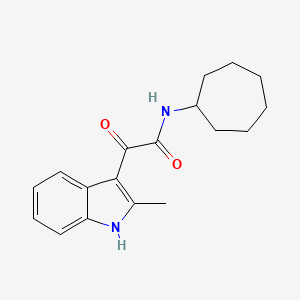

![N-[[(2R)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2912973.png)

![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2912975.png)

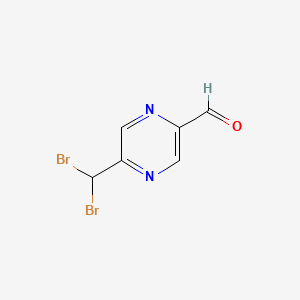

![2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2912977.png)